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molecular formula C12H9NO5 B8513022 5-(3-Carboxy-phenyl)-oxazole-4-carboxylic acid methyl ester

5-(3-Carboxy-phenyl)-oxazole-4-carboxylic acid methyl ester

Cat. No. B8513022
M. Wt: 247.20 g/mol
InChI Key: QXSPQFRPIGIOJO-UHFFFAOYSA-N
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Patent
US08536209B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-(3-tert-butoxycarbonyl-phenyl)-oxazole-4-carboxylic acid methyl ester (1.00 g, 3.30 mmol) in TFA (13.3 mL) was stirred at rt for 45 min. The TFA was removed under reduced pressure and the residue was triturate in Et2O, filtered and washed with Et2O to give the title compound as a white powder. LC-MS-conditions 02: tR=0.79 min, [M+H]+=248.20.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-(3-tert-butoxycarbonyl-phenyl)-oxazole-4-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
13.3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N#N.[CH3:3][O:4][C:5]([C:7]1[N:8]=[CH:9][O:10][C:11]=1[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([O:20]C(C)(C)C)=[O:19])[CH:13]=1)=[O:6]>C(O)(C(F)(F)F)=O>[CH3:3][O:4][C:5]([C:7]1[N:8]=[CH:9][O:10][C:11]=1[C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([C:18]([OH:20])=[O:19])[CH:13]=1)=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
5-(3-tert-butoxycarbonyl-phenyl)-oxazole-4-carboxylic acid methyl ester
Quantity
1 g
Type
reactant
Smiles
COC(=O)C=1N=COC1C1=CC(=CC=C1)C(=O)OC(C)(C)C
Name
Quantity
13.3 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The TFA was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was triturate in Et2O
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1N=COC1C1=CC(=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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